Cas no 40925-28-8 (1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide)

1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide structure
40925-28-8 structure
Productnaam:1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide
CAS-nummer:40925-28-8
MF:C8H13N4O8P
MW:324.184582471848
CID:926374
PubChem ID:100252

1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide
    • [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
    • RIBAVIRIN 5'-MONOPHOSPHATE SODIUM SALT
    • ribavirin-5'-phosphate
    • 1beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide-5'-phosphate
    • ICN 3847
    • NSC274937
    • ribavirin 5'-monophosphate
    • Ribavirin monophosphate
    • ribavirin P
    • ribavirin-5'-monophoshate
    • ribavirin-5'-monophosphate
    • RVP
    • Virazole 5'-phosphate
    • 1H-1,2,4-Triazole-3-carboxamide, 1-(5-O-phosphono-beta-D-ribofuranosyl)- (9CI)
    • DTXSID20193928
    • Q27285517
    • ribavirin-MP
    • CHEMBL1235764
    • DB14663
    • NSC 274937
    • O9FVV27P11
    • SCHEMBL10882076
    • CHEBI:45490
    • 1me7
    • 40925-28-8
    • NSC-274937
    • [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl dihydrogen phosphate
    • UNII-O9FVV27P11
    • 1 beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide- 5'-phosphate
    • Ribavirin 5'-P
    • 1-.beta.-d-Ribofuranosyl-1,2,4-triazole-3-carboxamide-5'-phosphate
    • RBV-MP
    • 1H-1,2,4-Triazole-3-carboxamide, 1-(5-O-phosphono-.beta.-D-ribofuranosyl)-
    • 1me8
    • Ribavirin 5'-phosphate
    • 1H-1,2,4-triazole-3-carboxamide, 1-(5-O-phosphono-beta-D-ribofuranosyl)-
    • Inchi: InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1
    • InChI-sleutel: SDWIOXKHTFOULX-AFCXAGJDSA-N
    • LACHT: C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N

Berekende eigenschappen

  • Exacte massa: 324.04719
  • Monoisotopische massa: 324.04710038g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 5
  • Complexiteit: 446
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -3.5
  • Topologisch pooloppervlak: 190Ų

Experimentele eigenschappen

  • PSA: 190.25
  • LogboekP: -2.19420

1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide Gerelateerde literatuur

Aanbevolen leveranciers
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.